molecular formula C14H17N3OS B8108091 6-Amino-1-((2-methylthiazol-4-yl)methyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one

6-Amino-1-((2-methylthiazol-4-yl)methyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one

Cat. No.: B8108091
M. Wt: 275.37 g/mol
InChI Key: YJYSIJDOQXUVJM-UHFFFAOYSA-N
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Description

6-Amino-1-((2-methylthiazol-4-yl)methyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one is a heterocyclic compound with potential applications in various fields such as medicinal chemistry and material science. This compound features a quinoline core, which is known for its biological activity, and a thiazole moiety, which can enhance its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-((2-methylthiazol-4-yl)methyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-methylthiazole-4-carbaldehyde with an appropriate amine to form an intermediate Schiff base, which is then cyclized under acidic or basic conditions to yield the desired quinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-((2-methylthiazol-4-yl)methyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline or thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

6-Amino-1-((2-methylthiazol-4-yl)methyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Amino-1-((2-methylthiazol-4-yl)methyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds like 2-methylquinoline and 8-hydroxyquinoline share the quinoline core and exhibit similar biological activities.

    Thiazole derivatives: Compounds such as 2-aminothiazole and 4-methylthiazole have the thiazole moiety and are known for their pharmacological properties.

Uniqueness

6-Amino-1-((2-methylthiazol-4-yl)methyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one is unique due to the combination of the quinoline and thiazole rings, which can result in enhanced biological activity and a broader range of applications compared to compounds with only one of these moieties.

Properties

IUPAC Name

6-amino-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-5,6,7,8-tetrahydroquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-9-16-12(8-19-9)7-17-13-4-3-11(15)6-10(13)2-5-14(17)18/h2,5,8,11H,3-4,6-7,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYSIJDOQXUVJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN2C3=C(CC(CC3)N)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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